molecular formula C23H23N5O2S B2732988 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 852436-65-8

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2732988
CAS No.: 852436-65-8
M. Wt: 433.53
InChI Key: JQMOOZCRTAHDBB-UHFFFAOYSA-N
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Description

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . This compound is substituted at the 3-position with a 4-ethoxyphenyl group and at the 6-position with a thioacetamide linker attached to a 4-ethylphenyl group . The ethoxy and ethylphenyl substituents are strategically chosen to modulate the compound's lipophilicity and electronic properties, which can influence its bioavailability and target binding affinity . While the specific biological profile of this exact molecule is still being characterized, it is a derivative of a well-researched chemical class. Structurally similar [1,2,4]triazolo[4,3-b]pyridazine analogs have demonstrated a range of significant biological activities in scientific research, including potent antimicrobial effects against drug-resistant bacterial strains like MRSA, and anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines . Other close analogs are documented as inhibitors of specific proteins, such as Lin28, which plays a key role in cell differentiation and cancer progression, highlighting the potential of this chemotype in probing biological pathways . Furthermore, the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold, a related heterocyclic system, is extensively reported in scientific literature to exhibit antimicrobial, anticancer, analgesic, anti-inflammatory, and enzyme inhibitory properties . This compound is intended for research and development purposes only in fields such as medicinal chemistry, hit-to-lead optimization, and biochemical probing. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this molecule to explore its specific mechanism of action and further investigate the structure-activity relationships of the triazolopyridazine family.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-3-16-5-9-18(10-6-16)24-21(29)15-31-22-14-13-20-25-26-23(28(20)27-22)17-7-11-19(12-8-17)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOOZCRTAHDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide , a complex organic molecule, belongs to the class of phenylpyridazines. Its unique structure, featuring a triazole ring fused with a pyridazine, positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article discusses its biological activity, including antitumor effects and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Triazole and Pyridazine Rings : Known pharmacophores associated with kinase inhibition.
  • Ethoxyphenyl Moiety : Enhances lipophilicity and potential interactions with biological targets.
  • Acetamide Group : Offers opportunities for further modification to improve potency and selectivity.

The molecular formula is C21H24N5O2SC_{21}H_{24}N_{5}O_{2}S with a molecular weight of approximately 396.52 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Antitumor Activity

Studies have shown that derivatives of triazoles and pyridazines can possess anticancer properties. For instance:

  • A related compound demonstrated significant activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
  • Another study indicated that certain triazole derivatives showed effective inhibition against breast cancer cell lines .

Kinase Inhibition

The presence of the triazole ring suggests that this compound may inhibit specific kinases involved in cancer pathways. Kinase inhibitors are crucial in targeted cancer therapies.

Antimicrobial Properties

Similar compounds have exhibited antimicrobial activity:

  • Compounds based on thioacetamide derivatives have shown potential antibacterial effects against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study Findings IC50 Values
Study 1Anticancer activity against HCT-116 cells6.2 μM
Study 2Inhibition of breast cancer cell lines27.3 μM (T47D)
Study 3Antimicrobial effects against pathogenic bacteriaVaries by compound

Potential Applications

Given its structural characteristics and biological activity:

  • Cancer Therapy : As a potential kinase inhibitor, it could be developed into a targeted therapy for various cancers.
  • Antimicrobial Agents : Its derivatives may serve as lead compounds in developing new antibiotics.
  • Drug Development : The compound's structure allows for modifications that could enhance its therapeutic index.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name / ID Substituents (Triazolo-Pyridazine Core) Linkage Acetamide Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-(4-Ethoxyphenyl) Thioether N-(4-Ethylphenyl) ~428.5 (estimated) Hypothesized kinase inhibition
2-[[3-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine 3-(4-Methoxyphenyl) Ether Ethanamine 285.30 Acute toxicity (oral, dermal)
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide 3-Methyl None N-(4-Phenyl) ~393.4 (estimated) Structural analog for SAR studies
2-[[6-(4-Chlorophenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide 6-(4-Chlorophenyl) Thioether Acetamide ~318.8 (estimated) Antimicrobial potential (inferred)

Key Observations :

  • Ethoxy vs.
  • Thioether vs. Ether Linkages : Thioether linkages (as in the target compound) are less prone to oxidative metabolism than ethers, suggesting improved metabolic stability .
  • Acetamide Substitutions : The N-(4-ethylphenyl) group in the target compound may offer steric hindrance, reducing off-target interactions compared to simpler acetamides .

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